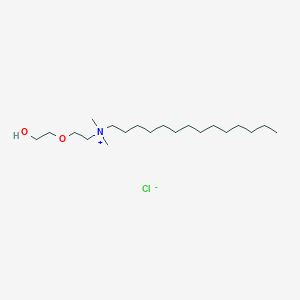
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride typically involves the quaternization of N,N-dimethyl-1-tetradecanamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or acetonitrile, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture and molecular biology as a transfection reagent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets the lipid bilayer of microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: Similar in structure but with a shorter alkyl chain.
Uniqueness
N-(2-(2-Hydroxyethoxy)ethyl)-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific combination of a long alkyl chain and a hydrophilic quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and compatibility with both water and oil phases.
Properties
CAS No. |
131671-81-3 |
|---|---|
Molecular Formula |
C20H44ClNO2 |
Molecular Weight |
366.0 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)17-19-23-20-18-22;/h22H,4-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MQYRAXIWORADCI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-bromophenyl)methylideneamino]hexadecanamide](/img/structure/B15083286.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083314.png)
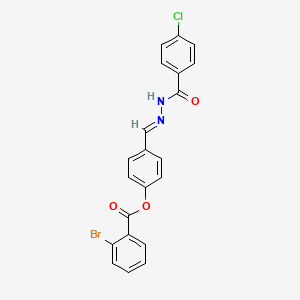
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)
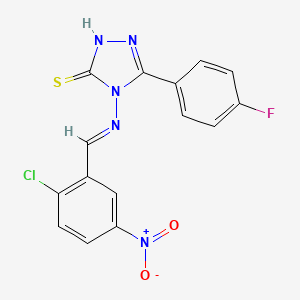
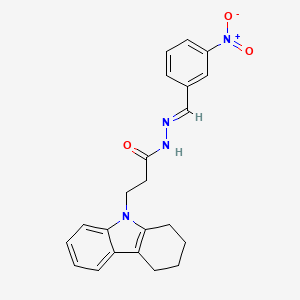
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)
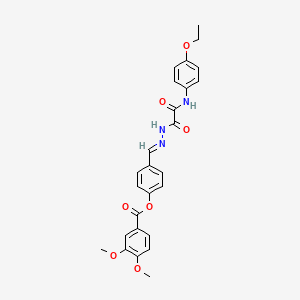
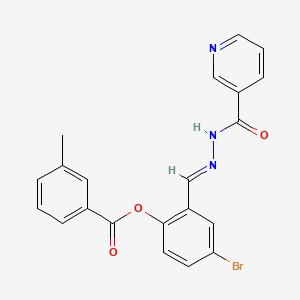
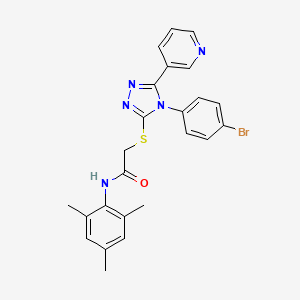

![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)

